3,4,5-tris(dodecyloxy)benzoic acid
Overview
Description
3,4,5-tris(dodecyloxy)benzoic acid: is an organic compound with the chemical formula C43H78O5. It is a derivative of benzoic acid where three hydrogen atoms on the benzene ring are replaced by dodecyloxy groups. This compound is known for its applications in liquid crystal materials and organic synthesis.
Mechanism of Action
Target of Action
It’s known that this compound is a versatile building block for organic liquid crystal materials .
Mode of Action
The mode of action of Benzoic Acid, 3,4,5-Tris(Dodecyloxy)- is primarily through its ability to form a dense monolayer of dyes and itself . This dense monolayer forms an interlayer between TiO2 and Spiro-OMeTAD (hole conductor), effectively preventing charge recombination .
Biochemical Pathways
It’s known that this compound plays a crucial role in the self-assembly of tubular supramolecular architecture .
Result of Action
It’s known that this compound plays a crucial role in the formation of organic liquid crystal materials .
Action Environment
It’s known that this compound is relatively stable, but it may decompose under sunlight or ultraviolet light exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3,4,5-tris(dodecyloxy)- typically involves the alkylation of methyl gallate with dodecyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: For industrial-scale production, the process is optimized using experimental design techniques to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-tris(dodecyloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The dodecyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3,4,5-tris(dodecyloxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of liquid crystal materials and other organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Comparison with Similar Compounds
- Benzoic acid, 3,4,5-tris(octyloxy)-
- Benzoic acid, 3,4,5-tris(carboxymethoxy)-
- Benzoic acid, 3,4,5-tris(benzyloxy)-
Uniqueness: 3,4,5-tris(dodecyloxy)benzoic acid is unique due to its long dodecyloxy chains, which provide distinct physical and chemical properties. These properties include enhanced solubility in organic solvents and improved stability, making it suitable for specific applications in liquid crystal materials and advanced organic synthesis .
Properties
IUPAC Name |
3,4,5-tridodecoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H78O5/c1-4-7-10-13-16-19-22-25-28-31-34-46-40-37-39(43(44)45)38-41(47-35-32-29-26-23-20-17-14-11-8-5-2)42(40)48-36-33-30-27-24-21-18-15-12-9-6-3/h37-38H,4-36H2,1-3H3,(H,44,45) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJSFFKDFWPORO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H78O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457475 | |
Record name | Benzoic acid, 3,4,5-tris(dodecyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
675.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117241-31-3 | |
Record name | Benzoic acid, 3,4,5-tris(dodecyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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